molecular formula C19H17NO3 B11120534 2-Naphthyl N-(3-ethoxyphenyl)carbamate

2-Naphthyl N-(3-ethoxyphenyl)carbamate

Cat. No.: B11120534
M. Wt: 307.3 g/mol
InChI Key: JNLSYJLNSHAGQY-UHFFFAOYSA-N
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Description

2-Naphthyl N-(3-ethoxyphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including medicinal chemistry, agriculture, and industrial applications. This particular compound features a naphthyl group and an ethoxyphenyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthyl N-(3-ethoxyphenyl)carbamate typically involves the reaction of 2-naphthol with 3-ethoxyphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of carbamates often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Naphthyl N-(3-ethoxyphenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Naphthyl N-(3-ethoxyphenyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential use in drug design and development, particularly as a prodrug or a pharmacophore.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Naphthyl N-(3-ethoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways and exert therapeutic effects. Additionally, the compound’s ability to participate in hydrogen bonding and other non-covalent interactions enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthyl N-(3-ethoxyphenyl)carbamate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The position of the ethoxy group on the phenyl ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar carbamates .

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

naphthalen-2-yl N-(3-ethoxyphenyl)carbamate

InChI

InChI=1S/C19H17NO3/c1-2-22-17-9-5-8-16(13-17)20-19(21)23-18-11-10-14-6-3-4-7-15(14)12-18/h3-13H,2H2,1H3,(H,20,21)

InChI Key

JNLSYJLNSHAGQY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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